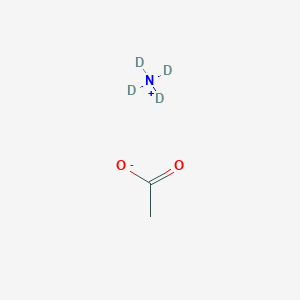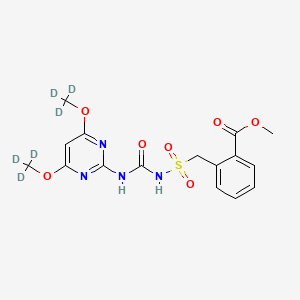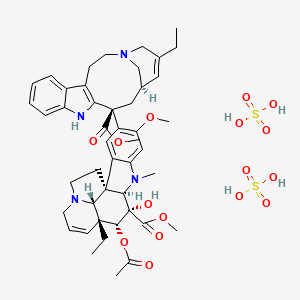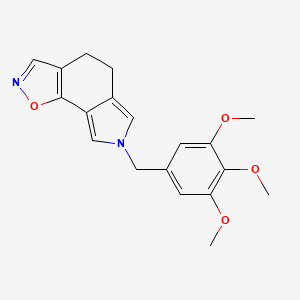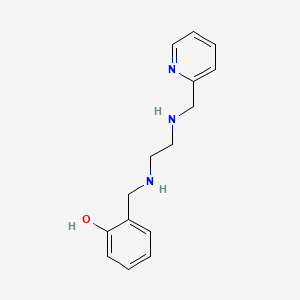
eIF4E-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
eIF4E-IN-3 is a potent inhibitor of the eukaryotic initiation factor 4E (eIF4E). This compound has shown potential in researching eIF4E-dependent diseases, including cancer . eIF4E is a key player in the initiation of translation in eukaryotic cells, binding to the cap structure of mRNA and facilitating the recruitment of ribosomes .
Análisis De Reacciones Químicas
eIF4E-IN-3 undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired product. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
Aplicaciones Científicas De Investigación
eIF4E-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of translation initiation and the role of eIF4E in this process . In biology, it helps in understanding the regulation of protein synthesis and its implications in various cellular processes . In medicine, this compound is being researched for its potential in treating eIF4E-dependent diseases, such as cancer . The compound’s ability to inhibit eIF4E makes it a valuable tool in studying the translation of specific mRNAs and their role in disease progression .
Mecanismo De Acción
eIF4E-IN-3 exerts its effects by inhibiting the activity of eIF4E. This inhibition disrupts the binding of eIF4E to the cap structure of mRNA, thereby preventing the recruitment of ribosomes and the initiation of translation . The molecular targets of this compound include the eIF4E protein itself and the pathways involved in translation initiation . By blocking eIF4E activity, this compound can reduce the translation of specific mRNAs that are crucial for cell growth and proliferation .
Comparación Con Compuestos Similares
eIF4E-IN-3 is unique in its potent inhibition of eIF4E. Similar compounds include other eIF4E inhibitors, such as Sizofiran, which has shown promise in targeting eIF4E in colorectal cancer . These compounds share the common goal of inhibiting eIF4E activity, but they may differ in their specific mechanisms of action, binding affinities, and therapeutic potentials . The uniqueness of this compound lies in its specific structural configuration and its effectiveness in inhibiting eIF4E-dependent translation .
Conclusion
This compound is a valuable compound in scientific research, particularly in the study of translation initiation and eIF4E-dependent diseases. Its potent inhibition of eIF4E makes it a promising candidate for therapeutic applications, especially in cancer research. The compound’s unique properties and its comparison with similar inhibitors highlight its potential in advancing our understanding of protein synthesis and its regulation.
Propiedades
Fórmula molecular |
C34H30ClF3N6O4S |
|---|---|
Peso molecular |
711.2 g/mol |
Nombre IUPAC |
7-[5-chloro-2-[2-[5-cyano-2-methyl-6-[(4-methylpiperazin-1-yl)methyl]-4-oxo-7-(trifluoromethyl)quinazolin-3-yl]ethoxy]phenyl]-5-methylthieno[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C34H30ClF3N6O4S/c1-18-12-22(31-30(40-18)25(17-49-31)33(46)47)21-13-20(35)4-5-28(21)48-11-10-44-19(2)41-27-14-26(34(36,37)38)24(23(15-39)29(27)32(44)45)16-43-8-6-42(3)7-9-43/h4-5,12-14,17H,6-11,16H2,1-3H3,(H,46,47) |
Clave InChI |
CZMVRWKBLXVZEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=N1)C(=CS2)C(=O)O)C3=C(C=CC(=C3)Cl)OCCN4C(=NC5=C(C4=O)C(=C(C(=C5)C(F)(F)F)CN6CCN(CC6)C)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)

